1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
The compound 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzyl group at position 1, an ethoxy group at position 6, and a 4-ethylbenzenesulfonyl moiety at position 2. Its molecular formula is C₂₇H₂₅ClNO₄S, with a molecular weight of 499.01 g/mol. The structure is stabilized by hydrogen bonding and π-π interactions, as inferred from crystallographic analysis tools like SHELX and ORTEP-3, which are commonly employed for small-molecule refinement and visualization .
Its synthesis likely involves multi-step reactions, including sulfonylation and alkylation, similar to related derivatives documented in patent literature .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-3-18-7-12-22(13-8-18)33(30,31)25-17-28(16-19-5-9-20(27)10-6-19)24-14-11-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMEVDGBNQYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzyl, ethoxy, and ethylphenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, ethyl iodide, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and sulfonating agents.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Quinolinone Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The replacement of the 4-ethylbenzenesulfonyl group in the target compound with a 4-isopropylbenzenesulfonyl group (as in ) increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Implications :
- The 4-chlorobenzyl group at position 1 is conserved across multiple analogs, suggesting its critical role in maintaining structural integrity or target binding.
- Ethoxy groups at position 6 are common in these derivatives, likely contributing to metabolic stability by resisting oxidative degradation.
Synthetic Accessibility :
- Derivatives with simpler sulfonyl groups (e.g., ethyl or isopropyl) are synthesized via straightforward sulfonylation, while fluorobenzoyl analogs may require more complex coupling reactions .
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